Barium nitrite
Description
Contextualization within Inorganic Chemistry
Barium nitrite (B80452), with the chemical formula Ba(NO₂)₂, is an inorganic salt composed of a barium cation (Ba²⁺) and two nitrite anions (NO₂⁻). chemistrylearner.com As a member of the alkaline earth metal nitrites, it occupies a specific niche in inorganic chemistry. Its properties and reactivity are influenced by the characteristics of both the barium ion and the nitrite ion. The relatively large ionic radius and +2 charge of the barium cation, combined with the bent, polyatomic nature of the nitrite anion, dictate its crystal structure, solubility, and thermal stability. sciencemadness.orgiucr.org The nitrite ion, with its nitrogen atom in an intermediate oxidation state (+3), allows for both oxidation to nitrate (B79036) and reduction to various nitrogen oxides, making its chemistry particularly rich.
Overview of Existing Academic Literature on Barium Nitrite
The academic literature on this compound, while not as extensive as that for more common salts like barium chloride or barium nitrate, provides a solid foundation for its chemical and physical properties. Research has traditionally focused on several key areas:
Synthesis and Preparation: Various methods for the synthesis of this compound have been documented. The most common laboratory preparations involve double displacement reactions, for instance, between barium chloride and sodium nitrite or silver nitrite. chemistrylearner.comchemicalbook.com Industrial-scale production has also been described, often utilizing the thermal decomposition of barium nitrate in the presence of a reducing agent like lead. sciencemadness.org
Crystal Structure: The crystal structure of this compound, particularly its monohydrate form (Ba(NO₂)₂·H₂O), has been a subject of detailed crystallographic studies. These investigations have elucidated the coordination environment of the barium ion and the geometry of the nitrite ions within the crystal lattice. iucr.orgnih.gov
Thermal Decomposition: The behavior of this compound upon heating has been investigated through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies have determined its decomposition temperatures and identified the resulting products, which primarily include barium oxide and various nitrogen oxides.
Reactivity: The chemical reactivity of this compound is a significant area of study. Its reactions with acids, oxidizing agents, and reducing agents have been explored. A notable reaction is with sulfate-containing compounds to form highly insoluble barium sulfate (B86663). sciencemadness.orgdoubtnut.com
Identification of Key Research Areas and Knowledge Gaps in this compound Chemistry
Despite the existing body of knowledge, several areas of this compound chemistry warrant further investigation. Key research areas and knowledge gaps include:
Advanced Material Applications: While its use in pyrotechnics and as a corrosion inhibitor is known, there is potential for exploring its application in more advanced materials. chemistrylearner.comlookchem.com For instance, research into its ferroelectric properties has emerged, suggesting possibilities in electronic components. rsc.org
Catalytic Activity: The role of this compound as a catalyst or catalyst precursor is an area with limited exploration. Understanding its potential to influence chemical transformations could open up new applications.
Nanomaterials: The synthesis and characterization of this compound at the nanoscale are not well-documented. The development of this compound nanoparticles could lead to novel properties and applications.
Complex Coordination Chemistry: While the basic crystal structure is known, a more in-depth exploration of its coordination chemistry with various organic and inorganic ligands could reveal new compounds with unique structural and functional properties.
Properties of this compound
This compound is a white to yellowish crystalline solid. It is typically encountered as a monohydrate (Ba(NO₂)₂·H₂O). sciencemadness.org The anhydrous form has a molar mass of 229.34 g/mol , while the monohydrate is 247.35 g/mol . sciencemadness.org
| Property | Value |
| Molar Mass (Anhydrous) | 229.34 g/mol sciencemadness.org |
| Molar Mass (Monohydrate) | 247.35 g/mol sciencemadness.org |
| Appearance | Yellowish crystalline solid sciencemadness.org |
| Density (Anhydrous) | 3.137 g/cm³ (at 20 °C) sciencemadness.org |
| Melting Point | Decomposes |
| Solubility in Water | 630 g/L (at 20°C) |
| Solubility in Ethanol | Moderately soluble |
Synthesis of this compound
Several methods are employed for the synthesis of this compound:
Double Displacement Reaction: A common laboratory method involves the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with a nitrite salt, like sodium nitrite (NaNO₂) or silver nitrite (AgNO₂). chemicalbook.com The reaction with silver nitrite yields a purer product due to the precipitation of silver chloride.
BaCl₂ + 2 AgNO₂ → Ba(NO₂)₂ + 2 AgCl
Thermal Decomposition of Barium Nitrate with a Reducing Agent: On an industrial scale, this compound can be produced by the controlled thermal decomposition of barium nitrate (Ba(NO₃)₂) in the presence of a reducing agent, such as lead (Pb). sciencemadness.org
Ba(NO₃)₂ + Pb → Ba(NO₂)₂ + PbO
Reaction of Barium Hydroxide (B78521) with Nitrous Acid: In a laboratory setting, the direct neutralization of barium hydroxide (Ba(OH)₂) with nitrous acid (HNO₂) can also be used.
Ba(OH)₂ + 2 HNO₂ → Ba(NO₂)₂ + 2 H₂O
Reduction of Barium Nitrate with Lead Sponge: Another preparation method involves boiling a solution of barium nitrate with lead metal sponge. sciencemadness.orgprepchem.com
Chemical Reactions of this compound
This compound participates in several types of chemical reactions:
Oxidation: It can be oxidized to form barium nitrate (Ba(NO₃)₂).
Reduction: Reduction of this compound can lead to the formation of barium oxide (BaO) and various nitrogen oxides.
Precipitation Reactions: A characteristic reaction of this compound is its reaction with sulfates to form the highly insoluble precipitate, barium sulfate (BaSO₄). This reaction is often used in qualitative analysis. sciencemadness.orgdoubtnut.com
Ba(NO₂)₂ + H₂SO₄ → BaSO₄ + 2 HNO₂
Thermal Decomposition: When heated, this compound decomposes. The anhydrous form decomposes at 217 °C, while the monohydrate loses its water of hydration around 115 °C before decomposing. The decomposition products are primarily barium oxide and nitrogen oxides.
Diazotization Reactions: this compound finds application in diazotization reactions in organic synthesis. chemistrylearner.comchemicalbook.com
Applications of this compound
The applications of this compound are centered around its chemical properties:
Pyrotechnics: It is used in the pyrotechnics industry as an oxidizer and to produce a green color in fireworks. lookchem.com
Corrosion Inhibitor: this compound acts as a corrosion inhibitor, particularly for steel. chemistrylearner.comlookchem.comontosight.ai
Chemical Synthesis: It serves as a reagent in the synthesis of other barium compounds and in diazotization reactions. chemicalbook.comlookchem.comontosight.ai
Explosives: It has been used in the manufacture of certain types of explosives. chemistrylearner.com
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);dinitrite | |
|---|---|---|
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InChI |
InChI=1S/Ba.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 | |
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InChI Key |
GJTDJAPHKDIQIQ-UHFFFAOYSA-L | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].[Ba+2] | |
| Source | PubChem | |
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Molecular Formula |
Ba(NO2)2, BaN2O4 | |
| Record name | barium nitrite | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890698 | |
| Record name | Nitrous acid, barium salt (2:1) | |
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Molecular Weight |
229.34 g/mol | |
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Physical Description |
Solid; [Merck Index] White to yellow powder; [MSDSonline] Solubility--no data found; | |
| Record name | Barium nitrite | |
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CAS No. |
13465-94-6 | |
| Record name | Barium nitrite | |
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| Record name | Nitrous acid, barium salt (2:1) | |
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| Record name | Nitrous acid, barium salt (2:1) | |
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| Record name | Barium nitrite | |
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| Record name | BARIUM NITRITE | |
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Synthetic Methodologies and Preparative Chemistry of Barium Nitrite
Established Laboratory Synthesis Routes
A common and effective method for synthesizing barium nitrite (B80452) is through a double displacement or metathesis reaction. chemistrylearner.com This process involves the reaction of aqueous solutions of a soluble barium salt, such as barium chloride (BaCl₂), with a soluble nitrite salt, like silver nitrite (AgNO₂). chemistrylearner.com
The reaction proceeds as follows: BaCl₂(aq) + 2AgNO₂(aq) → Ba(NO₂)₂(aq) + 2AgCl(s) chemistrylearner.com
In this reaction, the silver and chloride ions combine to form silver chloride, a substance that is insoluble in water and thus precipitates out of the solution as a solid. The remaining barium and nitrite ions stay in the solution, forming aqueous barium nitrite. The solid silver chloride can then be removed by filtration, leaving a solution of this compound.
Table 1: Reactants and Products in the Metathesis Synthesis of this compound
| Compound | Chemical Formula | Role |
|---|---|---|
| Barium Chloride | BaCl₂ | Reactant |
| Silver Nitrite | AgNO₂ | Reactant |
| This compound | Ba(NO₂)₂ | Product |
Another established method for preparing this compound is through a redox reaction involving the reduction of barium nitrate (B79036) (Ba(NO₃)₂) with a reducing agent like lead metal sponge. sciencemadness.orgwikipedia.org This process typically involves boiling a solution of barium nitrate with the lead sponge for a couple of hours. chemistrylearner.comsciencemadness.org The lead reduces the nitrate to nitrite, and in the process, is itself oxidized.
The reaction can be summarized as: Ba(NO₃)₂ + Pb → Ba(NO₂)₂ + PbO
After the reaction, the mixture contains this compound and lead oxide. Since this compound is soluble in water and lead oxide is not, the this compound can be extracted by dissolving the mixture in water and then filtering out the solid lead oxide. prepchem.com To precipitate any remaining lead and barium carbonates, carbon dioxide can be passed through the filtrate. sciencemadness.orgprepchem.com
Table 2: Key Components in the Redox Synthesis of this compound
| Substance | Chemical Formula | Function |
|---|---|---|
| Barium Nitrate | Ba(NO₃)₂ | Starting Material |
| Lead | Pb | Reducing Agent |
| This compound | Ba(NO₂)₂ | Desired Product |
A variation on the precipitation method involves the reaction of lead(II) nitrite (Pb(NO₂)₂) with barium chloride (BaCl₂). sciencemadness.orgwikipedia.org When solutions of these two compounds are mixed, a double displacement reaction occurs, leading to the formation of lead(II) chloride, which is insoluble and precipitates out. sciencemadness.org
The chemical equation for this reaction is: Pb(NO₂)₂(aq) + BaCl₂(aq) → Ba(NO₂)₂(aq) + PbCl₂(s)
The precipitated lead(II) chloride is then removed by filtration, leaving a solution of this compound. This solution can then be carefully purified through recrystallization. sciencemadness.org
Crystallization Techniques for this compound Forms
This compound typically crystallizes from an aqueous solution as a monohydrate, with the chemical formula Ba(NO₂)₂·H₂O. chemicalbook.com This crystalline form is known to exhibit pyroelectric properties. The growth of these crystals often involves preparing a saturated solution of this compound, which is then allowed to cool slowly or evaporate at a constant temperature. These controlled conditions facilitate the formation of well-defined crystals. The monohydrate form loses its water molecule at approximately 100°C. chemicalbook.com Research has shown that Ba(NO₂)₂·H₂O undergoes a reversible phase transition when heated to 350 K. capes.gov.brresearchgate.net
Recrystallization is a critical step for purifying the this compound produced from the synthesis reactions. sciencemadness.org This technique involves dissolving the crude this compound in water and then allowing it to crystallize again, often by cooling the solution. chemicalbook.comchemdad.com This process helps to remove impurities that remain in the solution. The purified crystals can then be collected by filtration. The anhydrous salt melts with decomposition at 217°C. chemicalbook.com
Table 3: Compound Names and Formulas
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ba(NO₂)₂ |
| Silver nitrite | AgNO₂ |
| Barium chloride | BaCl₂ |
| Silver chloride | AgCl |
| Barium nitrate | Ba(NO₃)₂ |
| Lead | Pb |
| Lead(II) oxide | PbO |
| Lead(II) nitrite | Pb(NO₂)₂ |
| Lead(II) chloride | PbCl₂ |
Chemical Reactivity and Transformation Mechanisms of Barium Nitrite
Solution Chemistry and Dissociation Mechanisms
The behavior of barium nitrite (B80452) in a solvent is characterized by its ionic nature and subsequent interactions with the solvent molecules.
Ionic Dissociation in Aqueous Media
When solid barium nitrite is introduced to water, it readily dissolves and undergoes ionic dissociation. brainly.com As a strong electrolyte, this compound completely separates into its constituent ions in an aqueous solution. brainly.comck12.org This process can be represented by the following equation:
Ba(NO₂)₂(s) → Ba²⁺(aq) + 2NO₂⁻(aq) ck12.org
In this reaction, the solid this compound, denoted by (s), disperses into hydrated barium cations (Ba²⁺) and nitrite anions (NO₂⁻), indicated by (aq) to signify their aqueous state. brainly.com The resulting solution contains freely moving ions, which are homogeneously distributed throughout the water. brainly.com
The solubility of this compound monohydrate in water increases with temperature, as illustrated in the table below.
| Temperature (°C) | Solubility (g Ba(NO₂)₂·H₂O / 100 g H₂O) |
| 0 | 63.5 |
| 10 | 69.5 |
| 20 | 79.5 |
| 30 | 93 |
| 40 | 113 |
| 50 | 136 |
| 60 | 170 |
| 70 | 202 |
| 80 | 254 |
| 90 | 461 |
| 100 | 461 |
| 110 | 765 |
Data sourced from a 2012 chemical dictionary. atomistry.com
Electrolytic Behavior in Solution
The presence of mobile, charged ions in the aqueous solution of this compound allows it to conduct electricity, a characteristic feature of strong electrolytes. brainly.comyoutube.com The degree of dissociation is high, leading to significant electrical conductivity. brainly.com The aqueous solution of this compound has a basic (alkaline) reaction. atomistry.comyoutube.com This is because the nitrite ion (NO₂⁻) is the conjugate base of a weak acid, nitrous acid (HNO₂), and it hydrolyzes in water to produce hydroxide (B78521) ions (OH⁻), thereby increasing the pH of the solution. youtube.com
Thermal Behavior and Decomposition Pathways
The application of heat to this compound induces a series of physical and chemical changes, including dehydration and decomposition.
Thermal Stability and Decomposition Temperatures
This compound is less thermally stable than barium nitrate (B79036). The anhydrous form of this compound decomposes at approximately 217°C. sciencemadness.org In contrast, the monohydrate form begins to lose its water of crystallization at a lower temperature.
Dehydration Processes of this compound Monohydrate
This compound is commonly found in its monohydrate form, Ba(NO₂)₂·H₂O. sciencemadness.org Upon heating, this hydrated salt undergoes dehydration. Research has shown that this compound monohydrate experiences a phase transition at around 350 K (77°C) before dehydration commences. aip.orgcapes.gov.br The dehydration process occurs in stages. Initially, it loses water to form a hemihydrate (Ba(NO₂)₂·0.5H₂O) at approximately 425–435 K (152–162°C). aip.orgcapes.gov.br The remaining water is subsequently lost by 455 K (182°C). aip.orgcapes.gov.br The anhydrous salt is formed after the complete removal of water, which occurs around 100°C. chemicalbook.com
| Compound | Event | Temperature |
| This compound Monohydrate (Ba(NO₂)₂·H₂O) | Phase Transition | ~350 K (77°C) aip.orgcapes.gov.br |
| This compound Monohydrate (Ba(NO₂)₂·H₂O) | Formation of Hemihydrate | 425–435 K (152–162°C) aip.orgcapes.gov.br |
| This compound Hemihydrate (Ba(NO₂)₂·0.5H₂O) | Complete Dehydration | by 455 K (182°C) aip.orgcapes.gov.br |
| Anhydrous this compound (Ba(NO₂)₂) | Decomposition | 217°C sciencemadness.org |
Kinetic Studies of Thermal Decomposition
Kinetic studies on the thermal decomposition of related compounds, such as barium nitrate, have been conducted to understand the reaction mechanisms and influencing factors. While specific kinetic studies on this compound decomposition are less common in the provided search results, the decomposition of nitrates often involves the formation of metal oxides, nitrogen oxides, and oxygen. quora.com For instance, the thermal decomposition of barium nitrate yields barium oxide, nitrogen dioxide, and oxygen. quora.comwikipedia.org It is plausible that the decomposition of this compound would also produce barium oxide and oxides of nitrogen.
Identification of Intermediate and Final Decomposition Products
The thermal stability of this compound is significantly lower than that of barium nitrate. Thermogravimetric Analysis (TGA) indicates that the decomposition of anhydrous this compound begins at approximately 217°C. For its monohydrate form, Ba(NO₂)₂·H₂O, dehydration is observed first, with an endothermic peak around 115°C in Differential Scanning Calorimetry (DSC) data, followed by the decomposition of the anhydrous salt.
Upon heating, this compound undergoes decomposition, releasing various gaseous nitrogen oxides. The solid residue is primarily barium oxide. Unlike the decomposition of barium nitrate, which also yields oxygen and is a strong oxidizing reaction, the decomposition of this compound primarily produces nitrogen oxides, making it less suitable as a standalone oxidizer.
Table 3.1: Thermal Decomposition Data for this compound
| Form | Event | Onset Temperature (°C) | Analysis Method | Products |
|---|---|---|---|---|
| Ba(NO₂)₂·H₂O | Dehydration | ~115 | DSC | Ba(NO₂)₂, H₂O |
Data compiled from thermal stability profiling studies.
Solid-State Reactions Involving this compound
Use as a Reactant in the Solid-State Preparation of Other Inorganic Compounds (e.g., Barium Sulfate)
This compound serves as a viable reactant in the solid-state synthesis of other high-purity inorganic compounds, most notably barium sulfate (B86663) (BaSO₄). This method provides an alternative to conventional precipitation techniques, often yielding a product with higher purity.
The process involves the reaction of a barium oxysalt, such as this compound, with a sulfur-containing species under solid-state conditions at elevated temperatures. Suitable sulfur-containing reactants include ammonium (B1175870) sulfate, ammonium bisulfate, ammonium pyrosulfate, and elemental sulfur. youtube.com The solid-state reaction is typically carried out by heating an intimate mixture of the reactants. The reaction can proceed at temperatures starting from approximately 150°C. youtube.com
For example, the synthesis of barium sulfate can be achieved by heating a mixture of this compound and ammonium sulfate. The process may be performed in stages at different temperatures to ensure complete conversion. A possible reaction scheme involves heating the reactants to a temperature between 150°C and 350°C, followed by a second heating stage at a higher temperature, potentially between 400°C and 550°C. This controlled, solvent-free method is advantageous for producing high-purity barium sulfate required for applications such as IR-UV reflectors, where impurities can lead to radiation damage. youtube.com
Table 3.2: Solid-State Synthesis of Barium Sulfate
| Barium Reactant | Sulfur-Containing Reactant(s) | Temperature Range (°C) | Product |
|---|
Data derived from patented solid-state preparation methods. youtube.com
Advanced Structural Elucidation and Phase Transitions in Barium Nitrite Systems
Crystallographic Investigations
The structural characterization of barium nitrite (B80452), particularly its hydrated form, reveals a complex and fascinating crystallography. Detailed investigations have established the precise atomic arrangements and the existence of multiple phases dependent on temperature.
The most extensively studied form of barium nitrite is its monohydrate, Ba(NO₂)₂·H₂O. At room temperature, this compound crystallizes in the hexagonal system. chemicalbook.com Its structure is characterized by the enantiomorphic (mirror-image) space groups P6₁ or P6₅. Through a combination of X-ray diffraction and optical studies, it has been conclusively shown that optically dextrorotatory crystals of this compound monohydrate belong to the P6₁ space group. The unit cell contains six formula units of Ba(NO₂)₂·H₂O.
Beyond the stable room-temperature hexagonal phase, this compound monohydrate undergoes a sluggish and reversible phase transition upon heating to 350 K (77 °C). aip.orgaip.org This results in the formation of a high-temperature monohydrate phase. aip.org Further heating leads to dehydration, forming a hemihydrate phase around 425–435 K and eventually an anhydrous form by 455 K. aip.orgaip.org
Precise unit cell parameters have been determined for the room-temperature hexagonal phase of this compound monohydrate through X-ray diffraction studies. These parameters define the dimensions of the fundamental repeating unit of the crystal.
Table 1: Unit Cell Parameters for Hexagonal this compound Monohydrate at Room Temperature
| Parameter | Value |
|---|---|
| a | 7.070(1) Å |
| c | 17.886(2) Å |
| Cell Volume (V) | 774.3 ų |
Data sourced from Thomas, P.A. & Gomes, E.
The arrangement of ions and water molecules within the this compound monohydrate crystal lattice is key to its physical properties. In the hexagonal structure, the interactions between the highly polarizable barium (Ba²⁺) ions and the oxygen atoms of the water molecules (O(W)) are of particular importance. These interactions are considered the principal origin of the material's optical rotation. The Ba²⁺ and O(W) species form interdependent polarizable units that are arranged in a structural helix.
The phase transition observed at 350 K is directly related to a change in these molecular orientations. The significant entropy change measured at this transition is consistent with the water molecules gaining new orientational freedom. aip.orgaip.org This realignment of the water molecules results in the breaking of original hydrogen bonds and the formation of new ones, which is accompanied by related reorientations of the two independent nitrite (NO₂⁻) ions. aip.orgaip.org
Spectroscopic Characterization for Structural and Dynamic Insights
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational dynamics of the this compound crystal lattice. The analysis of the Raman spectra provides detailed information on phonon modes, which are quantized modes of lattice vibration. For this compound monohydrate, these vibrations can be categorized as either internal modes, which arise from vibrations within the NO₂⁻ and H₂O groups, or external (lattice) modes, which involve the motion of these units as a whole. cdnsciencepub.com
The hexagonal crystal structure (C₆ symmetry) of this compound monohydrate dictates the number and symmetry of the Raman-active phonon modes. The complete optical Raman spectrum is expected to comprise 88 distinct phonon branches (29A + 29E₁ + 30E₂). cdnsciencepub.com
The assignment of observed Raman bands to specific vibrational modes is complex due to the potential for mixing between rotational and translational motions. cdnsciencepub.com However, general assignments can be made based on the masses of the vibrating units. The strong Raman bands observed at low frequencies (below 100 cm⁻¹) are attributed to the translational motions of the heavy Ba²⁺ cations. cdnsciencepub.com Other bands in the low-frequency region correspond to the translational and librational (rotational) modes of the NO₂⁻ and H₂O groups. cdnsciencepub.com
Table 2: Classification of Vibrational Modes in this compound Monohydrate
| Mode Type | Originating Units | Description |
|---|---|---|
| Internal Modes | NO₂⁻, H₂O | Vibrations occurring within the nitrite ions and water molecules (e.g., stretching and bending modes). |
| External (Lattice) Modes | Ba²⁺, NO₂⁻, H₂O | Collective motions of the ionic and molecular units as a whole within the crystal lattice. |
| Translational Modes | Ba²⁺, NO₂⁻, H₂O | Displacements of the center of mass of the units. |
| Librational Modes | NO₂⁻, H₂O | Oscillatory rotational motions of the molecular units. |
Based on information from Lamba, O. P., et al. cdnsciencepub.com
Table 3: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ba(NO₂)₂ |
| This compound monohydrate | Ba(NO₂)₂·H₂O |
Raman Spectroscopy Applications
Investigation of Longitudinal-Optical and Transverse-Optical (LO-TO) Splittings
The investigation of longitudinal-optical (LO) and transverse-optical (TO) splittings in this compound monohydrate (Ba(NO₂)₂·H₂O) crystals provides crucial insights into the nature of the Coulomb forces and the dynamics of the crystal lattice. These splittings arise from the macroscopic electric field associated with the longitudinal optical phonons in polar crystals. The analysis of polarized Raman spectra has been instrumental in determining the symmetries of the observed Raman lines and identifying the LO-TO splittings for various vibrational modes.
In a study of an oriented single crystal of this compound monohydrate, the phonons originating from the internal modes of the nitrite (NO₂⁻) and water (H₂O) groups, as well as the external lattice modes, were analyzed. The A and E₁ modes, being simultaneously infrared and Raman-active, are expected to exhibit LO-TO splitting. The observed frequencies for these modes, showcasing the splitting, are detailed in the table below. cdnsciencepub.com
| Assignment | Symmetry | TO Frequency | LO Frequency | Splitting (LO-TO) |
|---|---|---|---|---|
| ν₃(NO₂⁻) | A | 1245 | 1285 | 40 |
| ν₁(NO₂⁻) | A | 1330 | 1340 | 10 |
| Lattice Mode | A | 155 | 165 | 10 |
| Lattice Mode | E₁ | 120 | 130 | 10 |
Infrared (IR) Spectroscopy Applications
Identification of Vibrational Frequencies and Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational frequencies of functional groups within a compound, providing a molecular fingerprint. In the case of this compound, both its anhydrous and hydrated forms have been studied to understand their structural characteristics. The IR spectra reveal distinct bands corresponding to the vibrational modes of the nitrite ion (NO₂⁻) and, in the case of the monohydrate, the water molecule (H₂O).
The primary vibrational modes of the nitrite ion include the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃) modes. For the water molecule, the fundamental vibrations include the bending (δ), wagging (ρw), twisting (ρt), and rocking (ρr) modes, in addition to the O-H stretching vibrations. The table below presents the observed infrared frequencies for this compound monohydrate and their corresponding assignments. cdnsciencepub.com
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3550 | ν(OH) | O-H Stretch |
| 3400 | ν(OH) | O-H Stretch |
| 1650 | δ(H₂O) | H₂O Bending |
| 1325 | ν₁(NO₂⁻) | NO₂⁻ Symmetric Stretch |
| 1250 | ν₃(NO₂⁻) | NO₂⁻ Asymmetric Stretch |
| 825 | ν₂(NO₂⁻) | NO₂⁻ Bending |
| 559 | ρw(H₂O) | H₂O Wagging |
| ~400 | ρr(H₂O) | H₂O Rocking |
Studies on Hydrogen Bonding Networks in Hydrated Forms
The presence of water molecules in this compound monohydrate leads to the formation of a complex hydrogen bonding network, which significantly influences its crystalline structure and properties. Infrared spectroscopy is particularly sensitive to the effects of hydrogen bonding, as the strength of these interactions can cause notable shifts in the vibrational frequencies of the involved functional groups, especially the O-H stretching modes of the water molecules.
In Ba(NO₂)₂·H₂O, the water molecule is asymmetrically hydrogen-bonded to two independent nitrite ions through an O-H···O bond and an O-H···N bond. researchgate.net This asymmetric bonding is confirmed by the splitting of the fundamentals of isotopically dilute HDO, indicating one strong and one weak hydrogen bond. The O-H stretching region of the IR spectrum for Ba(NO₂)₂·H₂O shows distinct bands that are characteristic of these different hydrogen bonding environments. The weaker the hydrogen bond, the higher the vibrational frequency of the O-H stretch.
| Hydrogen Bond Type | Bond Length (Å) | Corresponding IR Frequency (cm⁻¹) |
| O-H···O | 2.878 | Lower frequency region |
| O-H···N | 2.951 | Higher frequency region |
Nuclear Quadrupole Resonance (NQR) Spectroscopy
Characterization of Internal Motions within the Crystal Structure
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of atomic nuclei with a nuclear quadrupole moment (spin quantum number I > 1/2). In this compound monohydrate, the nitrogen-14 (¹⁴N) nucleus of the nitrite ion is a suitable candidate for NQR studies.
The NQR spectrum is sensitive to changes in the electric field gradient (EFG) at the nucleus, which can be influenced by internal motions within the crystal lattice. Studies on the temperature dependence of the ¹⁴N NQR spectrum in Ba(NO₂)₂·H₂O have provided evidence for the onset of internal motions. Specifically, a study conducted between 77 K and 300 K indicated the beginning of such motions in the temperature range of 172 K to 178 K. researchgate.net This onset of motion can be attributed to thermal activation of reorientations or librations of the nitrite ions within the crystal structure. Further detailed analysis of NQR frequencies and spin-lattice relaxation times as a function of temperature would be necessary to fully characterize the dynamics of these internal motions.
Phase Transition Studies
This compound and its monohydrate exhibit a series of phase transitions as a function of temperature, which have been investigated using various techniques including differential thermal analysis, differential scanning calorimetry, and X-ray diffraction. These transitions involve changes in the crystal structure and are often accompanied by significant changes in physical properties.
In the anhydrous form, Ba(NO₂)₂, new phase transitions have been identified at 462 K and 495 K, with the crystal melting at 516 K. The increase in entropy at each of these transitions is approximately 13 J mol⁻¹ K⁻¹. This entropy change is consistent with a gain of two orientations for each independent nitrite ion at each transition. The high-temperature phase (Phase I) can be metastably retained at room temperature upon rapid solidification.
This compound monohydrate, Ba(NO₂)₂·H₂O, undergoes a sluggish and reversible phase transition upon heating to 350 K. This is followed by dehydration, beginning with the formation of a hemihydrate at approximately 425–435 K, and the complete loss of water by 455 K. The entropy change measured for the 350 K phase transition is a substantial 36 J K⁻¹ mol⁻¹, suggesting that five new orientations become available to each water molecule, which is accompanied by related reorientations of the two independent nitrite ions as new hydrogen bonds are formed.
| Compound | Transition Temperature (K) | Enthalpy/Entropy Change | Nature of Transition |
| Ba(NO₂)₂ | 462 | ΔS ≈ 13 J mol⁻¹ K⁻¹ | Phase II to Phase I |
| Ba(NO₂)₂ | 495 | ΔS ≈ 13 J mol⁻¹ K⁻¹ | Phase III to Phase II |
| Ba(NO₂)₂ | 516 | - | Melting |
| Ba(NO₂)₂·H₂O | 350 | ΔS = 36 J K⁻¹ mol⁻¹ | Reversible Phase Transition |
| Ba(NO₂)₂·H₂O | 425-435 | - | Dehydration to Hemihydrate |
| Ba(NO₂)₂·H₂O | 455 | - | Complete Dehydration |
Identification of Reversible Phase Transitions (e.g., in Monohydrate and Anhydrous Forms)
This compound monohydrate (Ba(NO₂)₂·H₂O) is known to undergo a sluggish yet reversible phase transition upon heating. aip.org This transition occurs at approximately 350 K. aip.org The process is characterized by its slow kinetics, and upon cooling, the high-temperature form can remain metastable for extended periods at 300 K. However, the reversion to the low-temperature phase can be accelerated by an increase in local humidity. Following this phase transition, further heating leads to the loss of water, forming a hemihydrate at around 425–435 K, with the final water molecule being lost by 455 K. aip.org
While thermal analysis indicates the presence of phase transitions in anhydrous this compound at higher temperatures, detailed characterization of the reversibility and specific transition temperatures for the anhydrous form is not extensively documented in the available research. One spectrum of a quenched melt, before annealing, is thought to be characteristic of anhydrous phase I, while another spectrum is judged to arise from phase III if the material is annealed above 350 K.
Entropic Changes Associated with Phase Transformations
The reversible phase transition in this compound monohydrate at 350 K is accompanied by a significant change in entropy. The measured entropy change (ΔS) for this transition is 36 J K⁻¹ mol⁻¹. aip.org This value provides insight into the increased disorder of the system in the high-temperature phase. The theoretical entropy change, calculated based on the increased orientational possibilities of the water molecules and nitrite ions, is approximately 40 J K⁻¹ mol⁻¹, which is in good agreement with the experimentally measured value.
Table 2: Entropic Change in this compound Monohydrate Phase Transition
| Parameter | Value | Reference |
|---|---|---|
| Measured Entropy Change (ΔS) | 36 J K⁻¹ mol⁻¹ | aip.org |
Structural Reorientations of Anions and Water Molecules during Phase Transitions
The observed entropic change during the phase transition of this compound monohydrate is consistent with a model involving significant structural reorientations of the water molecules and the two independent nitrite (NO₂⁻) ions. aip.org In the low-temperature phase (below 350 K), the structure is fully ordered. Above the transition temperature, each water molecule is thought to gain access to five new possible orientations. This realignment of the water molecule results in the breaking of the original hydrogen bonds and the formation of new, weaker ones. This, in turn, necessitates related reorientations of the two independent nitrite ions to accommodate the new hydrogen bonding network. These ionic rearrangements are believed to involve displacements of less than approximately 0.25 Å.
Dielectric Anomaly Observations Related to Phase Transitions
Computational Chemistry and Theoretical Modeling of Barium Nitrite
Electronic Structure Calculations
Electronic structure calculations, primarily based on Density Functional Theory (DFT), are fundamental to predicting the material properties of crystalline solids like barium nitrite (B80452). These methods solve approximations of the Schrödinger equation to determine the ground-state electron density and energy of a system, from which properties like band structure, density of states (DOS), and chemical bonding can be derived.
For ionic compounds such as barium nitrite, DFT calculations can elucidate the nature of the interaction between the barium cation (Ba²⁺) and the nitrite anions (NO₂⁻). While direct ab initio studies on Ba(NO₂)₂ are limited, research on related compounds provides a framework for understanding. For instance, DFT has been used to study the electronic structure of various transition metal nitrates and nitrites, revealing insights into metal-ligand bonding and charge distribution. acs.orgacs.org DFT calculations on NO and NO₂ adsorption on barium oxide (BaO) surfaces show that charge transfer from the surface to the adsorbate is a key feature of the interaction, leading to the formation of species resembling nitrite and nitrate (B79036) ions. conicet.gov.ar
A hypothetical DFT study on this compound would involve optimizing the crystal structure and then calculating its electronic band structure and DOS. The band structure would likely reveal a large bandgap, characteristic of an insulating ionic solid. The DOS would show contributions from Ba, N, and O atomic orbitals, with the valence band maximum dominated by O 2p and N 2p orbitals from the nitrite anion and the conduction band minimum influenced by unoccupied Ba orbitals. Studies on similar materials, like Bi₅O₇NO₃, have shown that the choice of the exchange-correlation functional within DFT is crucial for accurately predicting band gaps. eurjchem.com
Table 5.1.1: Representative Theoretical Data for Related Metal Nitrites/Nitrates (Note: Data for Ba(NO₂)₂ is not readily available; this table presents typical data from computational studies on analogous systems to illustrate expected values.)
| Compound | Method | Calculated Band Gap (eV) | Key Finding | Reference |
|---|---|---|---|---|
| NaNO₂ | DFT (Wannier based model) | ~5.0 | Predicted ferroelectric Curie temperature in good agreement with experiment. | aps.orgchemrxiv.org |
| Ba₂N | DFT (First-principles) | N/A (metallic) | Predicted to be a 2D electride with superconductivity at low temperatures. | aps.orgresearchgate.net |
| Bi₅O₇NO₃ | DFT (GGA) | 2.84 | Direct band gap semiconductor characteristics identified. | eurjchem.com |
Molecular Dynamics Simulations to Elucidate Dynamic Behavior
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into structural dynamics, phase transitions, and transport properties. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, requiring a force field to describe the interatomic forces.
No specific MD simulation studies focused solely on solid this compound or its aqueous solutions were found in the surveyed literature. However, the behavior of hydrated salts in general, and barium nitrate in particular, has been investigated using MD. researchgate.net These studies provide a model for how the dynamics of Ba(NO₂)₂ could be approached. For aqueous solutions, simulations can reveal details about ion hydration shells, ion pairing, and the influence of the salt on the structure and dynamics of water. aip.orgyok.gov.tr For example, MD simulations of aqueous barium nitrate solutions have been used to calculate radial distribution functions and diffusion coefficients. researchgate.net
For solid this compound monohydrate, Ba(NO₂)₂·H₂O, MD simulations would be an ideal tool to study the dynamics of the water molecules and nitrite ions within the crystal lattice. This is particularly relevant for understanding the mechanisms of dehydration and phase transitions. MD simulations have been successfully used to track dehydration mechanisms in other crystalline hydrates, revealing complex diffusion and nucleation behaviors and sometimes identifying intermediate amorphous phases. nih.govacs.orgresearchgate.netacs.org A simulation of Ba(NO₂)₂·H₂O would involve constructing a supercell of the crystal structure and then simulating its behavior under increasing temperature to observe the onset of increased molecular motion and the eventual departure of water molecules from the lattice.
Table 5.2.1: Parameters from MD Simulations of Related Aqueous Salt Systems
| System | Simulation Type | Property Investigated | Key Finding | Reference |
|---|---|---|---|---|
| Aqueous Ba(NO₃)₂ | Classical MD | Water self-diffusion | Barium nitrate decreases the self-diffusion coefficient of water. | researchgate.net |
| Aqueous NaCl | Ab initio MD | Hydration structure | Provides coordination numbers and detailed structure of solvation shells. | aip.org |
| Ampicillin Trihydrate | Classical MD | Dehydration | Dehydration rate determines whether the final product is crystalline or amorphous. | nih.gov |
Theoretical Prediction of Spectroscopic Signatures
Computational methods can predict vibrational spectra (Infrared and Raman) which serve as fingerprints for chemical compounds. By calculating the second derivatives of the energy with respect to atomic displacements, one can find the vibrational frequencies and normal modes. The intensities of IR and Raman bands are related to changes in the dipole moment and polarizability during these vibrations, respectively.
While there are experimental IR and Raman spectroscopic studies of this compound monohydrate, purely computational predictions of its spectra from first-principles are not widely reported. researchgate.netmsu.ru Experimental studies have used group theory and local mode models to interpret the observed spectra, which constitutes a form of theoretical analysis. aip.org For Ba(NO₂)₂·H₂O, which crystallizes in the hexagonal P6₅ space group, group theory predicts the number of IR and Raman-active modes based on the symmetry of the crystal and the constituent ions. aip.org
Modern computational chemistry allows for the direct simulation of these spectra using DFT. Such calculations have become routine for many inorganic compounds and can greatly aid in the assignment of experimental spectra. numberanalytics.comresearchgate.netresearchgate.net A DFT-based calculation for Ba(NO₂)₂ would yield a set of vibrational frequencies and intensities that could be compared directly with experimental data, confirming mode assignments and providing a more detailed understanding of the atomic motions involved. For example, ab initio MD has been used to calculate and assign the fundamental, overtone, and combination IR bands for both surface and bulk barium nitrate, demonstrating the power of these techniques. acs.org Similarly, time-dependent DFT (TD-DFT) has been used to simulate and interpret the complex X-ray absorption and emission spectra of aqueous nitrite and nitrate ions, revealing details of their electronic structure and the influence of the solvent. rsc.orgrsc.org
Table 5.3.1: Experimental Vibrational Frequencies (cm⁻¹) for this compound Monohydrate
| Vibration Mode | Experimental Frequency (cm⁻¹) | Symmetry Assignment | Reference |
|---|---|---|---|
| NO₂⁻ Symmetric Stretch (ν₁) | ~1328, ~1340 | A, E₂ | aip.org |
| NO₂⁻ Bending (ν₂) | ~815, ~828 | A, E₁, E₂ | aip.org |
| NO₂⁻ Asymmetric Stretch (ν₃) | ~1245 | A, E₁, E₂ | aip.org |
| H₂O Stretching | ~3320 - 3510 | A, E₁, E₂ | aip.org |
Modeling of Phase Transition Mechanisms
This compound monohydrate is known to undergo a reversible phase transition at approximately 350 K (77°C), followed by dehydration at higher temperatures. researchgate.netacs.org Experimental techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have characterized these transitions. The entropy change measured for the 350 K transition is consistent with a model where the water molecules gain significant orientational disorder, which is accompanied by reorientations of the nitrite ions as the hydrogen bonding network changes. researchgate.net
Computational modeling provides powerful tools to investigate the microscopic mechanisms of such phase transitions. MD simulations are particularly well-suited for this purpose. By simulating the system at different temperatures, one can directly observe the atomic and molecular rearrangements that drive the transition. For example, ab initio MD simulations of sodium nitrite (NaNO₂) have successfully reproduced its ferroelectric-to-paraelectric phase transition, identifying the Curie temperature and revealing a combined displacive and order-disorder mechanism involving the rotation of nitrite ions. aps.orgchemrxiv.org This type of simulation could be applied to Ba(NO₂)₂·H₂O to validate the proposed mechanism of water and nitrite ion reorientation.
The subsequent dehydration process can also be modeled computationally. MD simulations can track the diffusion of water molecules to the crystal surface and the resulting structural collapse or transformation of the lattice. nih.govacs.org These simulations can determine whether the dehydration proceeds through a stable intermediate (like the observed hemihydrate of this compound) and can predict the structure of the final anhydrous product. Such models are crucial for understanding solid-state reaction kinetics, which are often too complex to be fully elucidated by experimental data alone. webqc.org
Table 5.4.1: Phase Transition Data for this compound and Related Compounds
| Compound | Transition Type | Experimental T (K) | Proposed/Simulated Mechanism | Reference |
|---|---|---|---|---|
| Ba(NO₂)₂·H₂O | Solid-Solid | ~350 | Reorientation of H₂O molecules and NO₂⁻ ions. | researchgate.netacs.org |
| Ba(NO₂)₂·H₂O | Dehydration to Hemihydrate | ~425 - 435 | Loss of water from the crystal lattice. | researchgate.netacs.org |
| NaNO₂ | Ferroelectric-Paraelectric | 437 | c-axis rotation of NO₂⁻ ions (order-disorder). | aps.orgchemrxiv.orgaip.org |
Exploration of Barium Nitrite in Specialized Academic Applications
Role in Organic and Inorganic Synthesis Methodologies
Barium nitrite (B80452) serves as a reagent in specific chemical transformations, most notably in reactions that require a source of the nitrite ion.
Diazotization is a fundamental process in organic synthesis where a primary aromatic amine is converted into a diazonium salt. These salts are highly valuable intermediates that can be transformed into a wide variety of functional groups. The reaction is typically carried out by treating the primary aromatic amine with a source of nitrous acid (HNO₂) in the presence of a stronger acid. numberanalytics.com
Barium nitrite can serve as the source of nitrous acid for this transformation. The general mechanism involves the in-situ generation of nitrous acid when this compound reacts with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). numberanalytics.com The nitrous acid then reacts with the primary aromatic amine to form the diazonium salt.
Several factors are crucial for the successful execution of diazotization reactions, and these are applicable when using this compound as the diazotizing agent.
Key Factors in Diazotization Reactions
| Factor | Condition/Parameter | Rationale |
|---|---|---|
| Temperature | Typically 0-5°C | Diazonium salts are often unstable and can decompose at higher temperatures. Low temperatures are maintained to ensure the stability of the formed diazonium salt. numberanalytics.comunacademy.com |
| pH | Acidic Medium | A strong acid is necessary to generate nitrous acid from the nitrite salt and to prevent the coupling of the diazonium salt with the unreacted amine. numberanalytics.comunacademy.com |
| Reagent Concentration | Stoichiometric or slight excess of nitrite | The concentration of the amine, nitrous acid, and the strong acid can influence the reaction rate and the yield of the diazonium salt. numberanalytics.com |
A notable, albeit indirect, application context for barium salts in conjunction with diazotization is in the synthesis of pyridoxine (B80251) (Vitamin B6). Some manufacturing processes for pyridoxine involve a diazotization step, and while sodium nitrite is commonly mentioned, subsequent steps can involve the use of barium chloride dihydrate. google.comnih.gov In a more direct example, the diazotization of 2-methyl-3-aminomethyl-4-methoxymethyl-5-hydroxymethylpyridine trihydrochloride with this compound in aqueous sulfuric acid has been reported to produce a high yield of high-purity pyridoxine.
Investigation as a Corrosion Inhibitor
This compound is recognized for its role as a corrosion inhibitor, particularly for the protection of steel reinforcement in concrete. researchgate.net The protective action of nitrite-based inhibitors is a subject of extensive research, aimed at enhancing the durability of civil infrastructure.
The primary mechanism by which nitrite ions protect steel from corrosion is through anodic passivation. In the alkaline environment of concrete (pH typically above 12.5), steel naturally forms a passive layer of iron oxides that protects it from corrosion. polimi.itmdpi.com However, the presence of chloride ions, often from de-icing salts or marine environments, can break down this passive layer, leading to localized pitting corrosion. polimi.it
Nitrite ions, supplied by compounds like this compound, act as anodic inhibitors by competing with chloride ions and re-passivating the steel surface. The nitrite oxidizes ferrous ions (Fe²⁺) to form a more stable and protective ferric oxide (Fe₂O₃) layer, which is insoluble in the alkaline conditions of concrete. researchgate.netpolimi.it This re-formed passive film acts as a barrier, preventing further dissolution of the steel. researchgate.net
The effectiveness of nitrite inhibitors is often quantified by their inhibition efficiency, which can be determined through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netmdpi.com While specific studies focusing exclusively on this compound are limited, research on closely related and commonly used calcium nitrite provides insight into the expected performance.
Reported Corrosion Inhibition Efficiencies for Nitrite-Based Inhibitors
| Inhibitor System | Metal | Environment | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Calcium Nitrite (0.6 M and 1.2 M) | Steel Rebar | NaCl-Contaminated Concrete Pore Solution | > 98% | mdpi.com |
| Nitrite-Borax Blend | Mild Steel | Aqueous Solution | 92% | researchgate.net |
Research indicates that the effectiveness of nitrite inhibitors is dependent on the concentration ratio of nitrite ions to chloride ions ([NO₂⁻]/[Cl⁻]) at the steel surface. A critical ratio must be maintained to ensure the passivation of the steel and prevent the initiation of corrosion. polimi.it Studies on sodium nitrite have shown that it can act as a mixed-type inhibitor, influencing both the anodic and cathodic reactions of the corrosion process. researchgate.net
The use of electrochemical impedance spectroscopy (EIS) is a powerful non-destructive method to study the performance of corrosion inhibitors. uakron.eduijcsi.proiapchem.org By applying a small alternating potential to the steel, the impedance of the system can be measured over a range of frequencies. The data can be used to model the properties of the protective film and determine the corrosion rate. nih.gov This technique is valuable for assessing the long-term performance of inhibitors like this compound in simulated and real-world concrete environments.
Future Research Directions and Emerging Areas in Barium Nitrite Chemistry
Addressing Gaps in High-Temperature Thermodynamic and Kinetic Data
A significant challenge in the study of barium nitrite (B80452), and inorganic nitrites in general, is the scarcity of high-temperature thermodynamic and kinetic data. nist.govnist.gov While the thermal decomposition of related compounds like barium nitrate (B79036) is studied, the process often involves the formation of nitrite as an intermediate step. researchgate.net However, the specific thermodynamic properties and kinetic parameters for the decomposition of barium nitrite itself are not well-documented. nist.govnist.gov A critical review of the high-temperature properties of inorganic salts highlighted that for nitrites, virtually no thermodynamic data exists above 298 K. nist.govnist.gov
This lack of data creates uncertainties in predicting the material's behavior under various conditions, which is crucial for both safety and process control in any potential high-temperature application. Future research must prioritize the systematic measurement of these properties.
Key Research Objectives:
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Conducting detailed TGA/DSC studies under various atmospheric conditions (e.g., inert, oxidizing) to precisely determine decomposition temperatures, phase transitions, and associated enthalpy changes.
Kinetic Analysis: Employing model-free and model-based kinetic methods, such as those by Friedman or Kissinger-Akahira-Sunose, to analyze dynamic TGA data. This will allow for the determination of activation energies (Ea) and pre-exponential factors for each stage of decomposition.
Effluent Gas Analysis: Coupling TGA with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify and quantify the gaseous products (e.g., NO, NO₂, N₂O, O₂) evolved during thermal decomposition. This is essential for elucidating the complex reaction mechanism.
The table below starkly contrasts the well-documented data for a related compound, barium nitrate, with the significant gaps for this compound, underscoring the need for focused research.
| Property | Barium Nitrate (Ba(NO₃)₂) | This compound (Ba(NO₂)₂) |
|---|---|---|
| Melting Point | ~592 °C icm.edu.pl | Data is sparse and varies; decomposition often precedes or coincides with melting. |
| Decomposition Temperature | Starts ~580-700 °C, forming oxides. icm.edu.pl | Decomposition of the monohydrate begins at ~115 °C, with anhydrous decomposition around 217 °C, but the pathway is not fully characterized. |
| High-Temperature Heat Capacity (Cp) | Data available and modeled. nuczu.edu.ua | Largely unavailable. |
| Enthalpy of Decomposition | Characterized. icm.edu.pl | Not well-established. |
| Kinetic Parameters (Ea, A) of Decomposition | Studied extensively, including the effect of catalysts. researchgate.netresearchgate.netasianpubs.orgasianpubs.org | Largely unknown. |
Development of Novel Synthetic Routes with Enhanced Control over Purity and Polymorphism
Current synthesis of this compound typically relies on established methods such as the double displacement reaction between a barium salt (e.g., barium chloride) and a nitrite salt (e.g., sodium nitrite), or the thermal decomposition of barium nitrate under specific conditions. While effective, these methods may present challenges in achieving the high purity required for advanced applications and offer limited control over the resulting crystal structure.
Polymorphism, the ability of a compound to exist in more than one crystal form, has been reported for alkaline earth nitrites based on anomalies in differential thermal analysis, but detailed structural studies are lacking. nist.gov Different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and reactivity. Therefore, developing synthetic routes that allow for the selective crystallization of a desired polymorph is a critical research frontier. science.gov
Future Research Directions:
Solvothermal/Hydrothermal Synthesis: Exploring non-aqueous (solvothermal) or high-temperature aqueous (hydrothermal) routes could provide access to novel polymorphs or morphologies by altering the solvent properties, pressure, and temperature. researchgate.net
Controlled Precipitation: Investigating controlled precipitation methods where parameters like reagent addition rate, pH, temperature, and mixing intensity are precisely managed. This could involve using advanced reactor designs, such as continuous stirred-tank reactors (CSTR), to produce crystals with uniform size and morphology.
Use of Additives and Templates: Researching the role of structure-directing agents, surfactants, or polymeric templates to guide the crystallization process, potentially stabilizing a specific polymorph or preventing agglomeration to yield high-purity, nano-sized particles.
Purification Techniques: Developing more advanced purification processes, such as multi-stage recrystallization or ion-exchange methods, to remove trace impurities (e.g., sodium, calcium, strontium ions) that can be detrimental to performance in electronic or optical materials. google.com
| Approach | Current Methods | Proposed Future Research | Desired Outcome |
|---|---|---|---|
| Reaction Type | Aqueous Double Displacement, Thermal Decomposition | Solvothermal/Hydrothermal Synthesis, Sonochemical Methods | Novel polymorphs, enhanced reaction kinetics, new morphologies. |
| Purity Control | Recrystallization from water. | Advanced multi-stage purification, ion-exchange chromatography. google.com | Ultra-high purity (>99.99%) for electronic applications. |
| Polymorphism Control | Largely uncontrolled. | Use of structure-directing agents, controlled solvent systems, precise temperature/pressure ramping. | Selective crystallization of specific polymorphs with desired properties. |
Advanced In-Situ Spectroscopic Analysis of Reaction Pathways
A fundamental understanding of how this compound forms and decomposes is essential for optimizing its synthesis and application. Traditional (ex-situ) analysis, where the material is characterized before and after a reaction, provides limited insight into the dynamic changes occurring during the process. Advanced in-situ spectroscopic techniques, which monitor the material in real-time under reaction conditions, are powerful tools to uncover these mechanistic details. nih.govnih.gov
For example, in-situ studies on the synthesis of complex barium-containing oxides like BaTiO₃ have successfully elucidated the role of intermediate phases, such as carbonates and oxycarbonates, during thermal annealing. nih.govacs.org Similar approaches applied to this compound could provide unprecedented insight into its decomposition pathways, the formation of transient intermediates, and phase transformations.
Promising In-Situ Techniques for Investigation:
In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): To identify changes in chemical bonds on the surface of the powder and in the gas phase during thermal treatment, providing real-time information on the conversion of nitrite to other species. mdpi.com
In-situ X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis: To track changes in the crystal structure, identify intermediate crystalline phases, and follow phase transitions as a function of temperature and atmosphere. PDF analysis can further reveal the structure of amorphous or nanocrystalline intermediates that are not visible with conventional XRD. nih.gov
In-situ Raman Spectroscopy: This technique is highly sensitive to vibrational modes and can be used to monitor the disappearance of the nitrite ion (NO₂⁻) and the appearance of new phases, such as barium oxide or barium peroxide, during decomposition.
Operando Spectroscopy: Combining one or more in-situ spectroscopic techniques with simultaneous measurement of reaction products (e.g., via mass spectrometry) to directly correlate structural changes with catalytic activity or decomposition kinetics. nih.gov
Computational Design and Predictive Modeling for New Applications
Computational chemistry and materials science offer a powerful, complementary approach to experimental research. sciopen.com First-principles calculations based on density functional theory (DFT) can predict fundamental properties of materials without prior experimental input. For this compound, these methods are currently underutilized but hold immense potential.
Computational modeling can help bridge the data gaps identified in Section 7.1 by calculating thermodynamic properties, predicting crystal structures, and simulating reaction energetics. researchgate.net Furthermore, predictive models can accelerate the discovery of new applications by screening for desired properties before undertaking extensive experimental work.
Key Computational Research Areas:
Thermodynamic Property Prediction: Calculating the lattice energies, enthalpies of formation, and vibrational frequencies of known and hypothetical polymorphs of this compound. This would provide a theoretical foundation for the missing high-temperature thermodynamic data.
Reaction Pathway Simulation: Modeling the energy barriers for different decomposition pathways to understand why certain products are formed under specific conditions. This can help interpret experimental results from TGA-MS and in-situ spectroscopy.
Surface Chemistry and Morphology: Using Wulff constructions based on calculated surface energies to predict the equilibrium crystal shape. unesp.br This knowledge is vital for applications where morphology is key, such as in catalysis or as a precursor for nanomaterials.
Predictive Screening: Employing computational screening to explore the potential of this compound as a component in new multicomponent materials, for example, by calculating the stability and electronic properties of doped or mixed-anion systems.
Exploration of this compound in Advanced Materials Science
Beyond its traditional uses, future research should explore the role of this compound as a precursor or functional component in advanced materials. This moves beyond general pyrotechnic applications to focus on its fundamental chemical properties for creating materials with specific, high-value functions. The reactivity of the nitrite anion and the unique properties of the barium cation can be leveraged in novel ways.
Research on related compounds like barium nitrate has shown its utility as an oxidant and a source of barium for the synthesis of functional ceramics and porous materials. scientific.netresearchgate.net this compound, with its lower decomposition temperature and different decomposition pathway, could offer distinct advantages as a precursor.
Emerging Application Areas for Research:
Precursor for Functional Oxides: Investigating the use of this compound for the low-temperature synthesis of complex oxides like barium titanate (BaTiO₃), a key material in capacitors and piezoelectric devices. researchgate.net The decomposition of the nitrite may allow for synthesis at lower temperatures compared to carbonate or nitrate precursors, potentially yielding finer, more reactive powders.
Synthesis of Porous Materials: Exploring the use of this compound in combination with vesicants or as part of a self-foaming mixture to create porous barium oxide or barium carbonate structures. researchgate.net Such materials could have applications in catalysis, sorption, or as lightweight structural components.
Component in Molten Salt Systems: The thermal decomposition of nitrates to nitrites is a key process in molten salt technology used for thermal energy storage. researchgate.netdlr.de A deeper understanding of this compound's properties could inform the development of new, multi-component nitrate/nitrite salt mixtures with tailored melting points and thermal stability for next-generation energy applications.
Dopant in Nonlinear Optical Materials: Research has shown that doping organic crystals with inorganic salts like barium nitrate can enhance their nonlinear optical (NLO) properties. researchgate.net this compound could be explored as an alternative dopant, potentially offering different effects on crystal packing and electronic structure, leading to new materials for photonic devices.
Q & A
Basic Research Questions
Q. What are the validated laboratory protocols for synthesizing barium nitrite with high purity and reproducibility?
- Methodological Answer : this compound is commonly synthesized via double displacement reactions (e.g., barium chloride with sodium nitrite) or thermal decomposition of barium nitrate with lead. To ensure purity, stoichiometric ratios must be rigorously controlled, and post-synthesis purification (e.g., recrystallization in ethanol) is recommended. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirms crystallinity and absence of nitrate impurities .
| Synthesis Method | Key Considerations | Purity Validation |
|---|---|---|
| Double displacement reaction | pH control (~6-7) to avoid side products | XRD for crystal structure analysis |
| Thermal decomposition | Temperature monitoring (±2°C) to prevent overoxidation | TGA for thermal stability profiling |
Q. How should researchers document the physicochemical properties of this compound for reproducibility?
- Methodological Answer : Report density (3.137 g/cm³ at 20°C), solubility (67.5 g/100 mL in water at 20°C), and thermal stability (decomposes at 217°C). Use standardized protocols from the Beilstein Journal of Organic Chemistry: include raw data (e.g., DSC curves for melting points) in supplementary materials and validate measurements against NIST reference databases .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis/dissolution to avoid inhalation. Store anhydrous forms in desiccators to prevent hygroscopic degradation. Toxicity mitigation requires emergency protocols for ingestion (e.g., immediate administration of sodium sulfate to precipitate barium ions). Reference Safety Data Sheets (SDS) from Sigma-Aldrich for hazard-specific guidelines .
Advanced Research Questions
Q. How can conflicting data on this compound’s solubility in organic solvents be resolved experimentally?
- Methodological Answer : Conduct solubility studies under controlled humidity and temperature (e.g., 20°C ± 0.5°C). Use UV-Vis spectroscopy to quantify dissolved nitrite ions, and compare results with computational models (e.g., COSMO-RS). Address discrepancies by reporting solvent purity (e.g., HPLC-grade ethanol) and equilibration time (≥24 hrs) .
Q. What statistical approaches are suitable for analyzing variability in nitrite concentration measurements during decomposition studies?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series data (e.g., nitrite decay in aqueous solutions), employ kinetic modeling (pseudo-first-order) with confidence intervals derived from triplicate trials .
Q. What experimental designs are optimal for assessing this compound’s environmental impact in aquatic systems?
- Methodological Answer : Simulate ion dissociation in freshwater (pH 6.5–8.5) using ICP-MS to track Ba²⁺ and NO₂⁻ concentrations. Follow IRIS assessment criteria: include negative controls (e.g., deionized water) and evaluate sublethal effects on model organisms (e.g., Daphnia magna) across life stages .
Q. How can cytotoxicity artifacts be minimized when studying this compound’s biological effects?
- Methodological Answer : Pre-screen cell lines for barium sensitivity using MTT assays. Use subtoxic concentrations (e.g., <10 µM) and include viability controls in all experiments. For in vivo studies, apply physiologically based pharmacokinetic (PBPK) modeling to estimate safe dosing thresholds .
Methodological Best Practices
- Data Transparency : Report raw spectrophotometric data (absorbance values, not just processed concentrations) and instrument calibration curves .
- Reproducibility : Archive synthetic batches with Lot IDs and publish detailed spectra (e.g., FTIR peaks at 1380 cm⁻¹ for NO₂⁻) in supplementary materials .
- Conflict Resolution : For contradictory results, conduct meta-analyses using PRISMA guidelines and highlight methodological differences (e.g., solvent grade, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
